Cas no 2648928-02-1 ((1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethylated alcohol derivative with a protected diol functionality, making it a valuable intermediate in asymmetric synthesis. The stereogenic center at the C-1 position, coupled with the electron-withdrawing trifluoromethyl group, enhances its utility in the preparation of enantiomerically pure compounds. The dioxolane ring provides stability under basic and neutral conditions while allowing selective deprotection for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated motifs are sought for their metabolic stability and bioavailability. Its well-defined stereochemistry and modular reactivity profile make it a versatile building block for complex molecular architectures.
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol structure
2648928-02-1 structure
Product name:(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2648928-02-1
MF:C7H11F3O3
MW:200.155653238297
CID:5923398
PubChem ID:165698552

(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
    • 2648928-02-1
    • EN300-2004054
    • Inchi: 1S/C7H11F3O3/c1-6(2)12-3-4(13-6)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3/t4?,5-/m1/s1
    • InChI Key: WSYVVEYEZDPECH-BRJRFNKRSA-N
    • SMILES: FC([C@@H](C1COC(C)(C)O1)O)(F)F

Computed Properties

  • Exact Mass: 200.06602869g/mol
  • Monoisotopic Mass: 200.06602869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 1

(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2004054-0.1g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
0.1g
$1183.0 2023-09-16
Enamine
EN300-2004054-0.5g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
0.5g
$1289.0 2023-09-16
Enamine
EN300-2004054-0.05g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
0.05g
$1129.0 2023-09-16
Enamine
EN300-2004054-1.0g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
1g
$1343.0 2023-06-01
Enamine
EN300-2004054-5g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
5g
$3894.0 2023-09-16
Enamine
EN300-2004054-1g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
1g
$1343.0 2023-09-16
Enamine
EN300-2004054-0.25g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
0.25g
$1235.0 2023-09-16
Enamine
EN300-2004054-2.5g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
2.5g
$2631.0 2023-09-16
Enamine
EN300-2004054-5.0g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
5g
$3894.0 2023-06-01
Enamine
EN300-2004054-10g
(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol
2648928-02-1
10g
$5774.0 2023-09-16

(1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol Related Literature

Additional information on (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol

Comprehensive Overview of (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2648928-02-1)

The compound (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2648928-02-1) is a chiral fluorinated alcohol derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a 2,2-dimethyl-1,3-dioxolane ring and a trifluoroethanol moiety, makes it a valuable intermediate in asymmetric synthesis. Researchers and industries are increasingly interested in this compound due to its role in enhancing the bioavailability and metabolic stability of active ingredients.

In recent years, the demand for fluorinated compounds has surged, driven by their applications in drug discovery and material science. The trifluoroethyl group in (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol is particularly noteworthy, as it often improves lipophilicity and resistance to enzymatic degradation. This aligns with the growing trend of precision medicine and sustainable chemistry, where efficiency and minimal environmental impact are prioritized.

The stereochemistry of this compound, indicated by the (1R) configuration, is critical for its biological activity. Enantiopure intermediates like this are essential for producing chiral drugs, which account for over 50% of marketed pharmaceuticals. As the pharmaceutical industry shifts toward targeted therapies, the importance of such high-purity chiral building blocks cannot be overstated.

From a synthetic perspective, the 2,2-dimethyl-1,3-dioxolane ring serves as a protective group for diols, enabling selective reactions at other functional sites. This feature is highly valued in multistep organic synthesis, where chemists seek to minimize side reactions. Additionally, the compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, both of which are key to accelerating drug development.

Environmental and regulatory considerations are also shaping the use of (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol. With stricter guidelines on green chemistry, researchers are exploring solvent-free or catalytic methods to incorporate such fluorinated motifs. This compound's compatibility with biocatalysis and flow chemistry further enhances its appeal in modern synthetic routes.

In summary, (1R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2648928-02-1) represents a versatile and strategically important molecule in contemporary chemistry. Its applications span from pharmaceutical intermediates to advanced material precursors, reflecting the intersection of innovation and practicality. As industries continue to explore sustainable synthetic pathways, this compound is poised to play a pivotal role in shaping future chemical innovations.

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